molecular formula C11H15FN2O3 B13040389 tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate

tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate

Cat. No.: B13040389
M. Wt: 242.25 g/mol
InChI Key: ROMRFFSCYZUGQP-UHFFFAOYSA-N
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Description

tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate typically involves the reaction of 6-fluoro-4-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

  • Dissolve 6-fluoro-4-(hydroxymethyl)pyridine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with dichloromethane.
  • Purify the product by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 6-fluoro-4-(carboxymethyl)pyridin-3-yl carbamate.

    Reduction: Formation of 6-fluoro-4-(aminomethyl)pyridin-3-yl carbamate.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The presence of the fluorine atom makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for tracking molecular interactions.

Medicine

In medicine, this compound has potential applications as a drug intermediate. Its carbamate group can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds and van der Waals interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 6-fluoro-4-(hydroxymethyl)pyridine
  • tert-Butyl (4-(hydroxymethyl)pyridin-3-yl)carbamate

Uniqueness

tert-Butyl (6-fluoro-4-(hydroxymethyl)pyridin-3-yl)carbamate is unique due to the presence of both the fluorine atom and the hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C11H15FN2O3

Molecular Weight

242.25 g/mol

IUPAC Name

tert-butyl N-[6-fluoro-4-(hydroxymethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(16)14-8-5-13-9(12)4-7(8)6-15/h4-5,15H,6H2,1-3H3,(H,14,16)

InChI Key

ROMRFFSCYZUGQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1CO)F

Origin of Product

United States

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